REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH3:10][N:11]1[C:19]2[C:14](=[CH:15][C:16](C)=[CH:17][CH:18]=2)[C:13]([CH3:22])([CH3:21])[C:12]1=[CH2:23].ClC1C=C2C(=CC=1)N(C)C(=C)C2(C)C.COC1C=C2C(=CC=1)N(C)C(=C)C2(C)C.C(OC1C=C2C(=CC=1)N(C)C(=C)C2(C)C)C>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH3:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH3:21])([CH3:22])[C:12]1=[CH2:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C(C2=CC(=CC=C12)C)(C)C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(N(C2=CC1)C)=C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(C(N(C2=CC1)C)=C)(C)C
|
Name
|
5-ethoxy-1,3,3-trimethyl-2-methylene-indoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C2C(C(N(C2=CC1)C)=C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
If colour bases which are obtained
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(C2=CC=CC=C12)(C)C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH3:10][N:11]1[C:19]2[C:14](=[CH:15][C:16](C)=[CH:17][CH:18]=2)[C:13]([CH3:22])([CH3:21])[C:12]1=[CH2:23].ClC1C=C2C(=CC=1)N(C)C(=C)C2(C)C.COC1C=C2C(=CC=1)N(C)C(=C)C2(C)C.C(OC1C=C2C(=CC=1)N(C)C(=C)C2(C)C)C>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH3:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH3:21])([CH3:22])[C:12]1=[CH2:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C(C2=CC(=CC=C12)C)(C)C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(N(C2=CC1)C)=C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(C(N(C2=CC1)C)=C)(C)C
|
Name
|
5-ethoxy-1,3,3-trimethyl-2-methylene-indoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C2C(C(N(C2=CC1)C)=C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
If colour bases which are obtained
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(C2=CC=CC=C12)(C)C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |